molecular formula C11H13BrO3 B185375 3-Bromo-4-butoxybenzoic acid CAS No. 450416-09-8

3-Bromo-4-butoxybenzoic acid

Cat. No.: B185375
CAS No.: 450416-09-8
M. Wt: 273.12 g/mol
InChI Key: BVBNHQFKCXIFBR-UHFFFAOYSA-N
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Description

3-Bromo-4-butoxybenzoic acid is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a butoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-butoxybenzoic acid typically involves the bromination of 4-butoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions generally include a solvent like acetic acid or carbon tetrachloride and are conducted at elevated temperatures to facilitate the bromination process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-butoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as 3-alkoxy-4-butoxybenzoic acids.

    Esterification: Esters of this compound.

    Reduction: 3-Bromo-4-butoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-4-butoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antispasmodic properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-butoxybenzoic acid depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    3-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of a butoxy group.

    3-Bromo-4-fluorobenzoic acid: Contains a fluorine atom instead of a butoxy group.

    3-Bromo-4-tert-butylbenzoic acid: Substituted with a tert-butyl group instead of a butoxy group.

Uniqueness: 3-Bromo-4-butoxybenzoic acid is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and potential biological activity compared to its analogs. This structural variation can lead to different physical and chemical properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-bromo-4-butoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBNHQFKCXIFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406528
Record name 3-bromo-4-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450416-09-8
Record name 3-bromo-4-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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